molecular formula C28H35ClN2O7 B14652922 Maysine CAS No. 52978-28-6

Maysine

Cat. No.: B14652922
CAS No.: 52978-28-6
M. Wt: 547.0 g/mol
InChI Key: PDXPLYCPNXZSAL-ZBLADFMISA-N
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Description

Maysine is a natural macrocyclic compound known for its potent biological activities It belongs to the ansa-macrocyclic family and is structurally related to maytansine, a well-known antitumor agent

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of maysine involves a convergent approach, where three major fragments are prepared separately and then coupled together. The synthesis includes the preparation of the western zone, the southern zone, and the northeastern zone in enantiomerically pure form. These components are then coupled through appropriate functionalities to form the target compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Maysine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the this compound molecule.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Maysine has a wide range of scientific research applications, including:

Mechanism of Action

Maysine exerts its effects primarily by targeting microtubules, which are essential components of the cell’s cytoskeleton. It inhibits microtubule polymerization, leading to mitotic arrest and cell death. This mechanism is similar to that of maytansine, a related compound. This compound binds to microtubules with high affinity, disrupting their dynamic instability and preventing proper cell division .

Comparison with Similar Compounds

Maysine is structurally related to several other ansa-macrocyclic compounds, including:

This compound’s uniqueness lies in its specific structural features and its potent biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

52978-28-6

Molecular Formula

C28H35ClN2O7

Molecular Weight

547.0 g/mol

IUPAC Name

(6Z,16E,18E)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-6,10,12,14(26),16,18-hexaene-8,23-dione

InChI

InChI=1S/C28H35ClN2O7/c1-16-8-7-9-22(36-6)28(34)15-21(37-26(33)30-28)17(2)25-27(3,38-25)11-10-23(32)31(4)19-13-18(12-16)14-20(35-5)24(19)29/h7-11,13-14,17,21-22,25,34H,12,15H2,1-6H3,(H,30,33)/b9-7+,11-10-,16-8+

InChI Key

PDXPLYCPNXZSAL-ZBLADFMISA-N

Isomeric SMILES

CC1C2CC(C(/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)/C=C\C4(C1O4)C)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C=CC4(C1O4)C)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

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